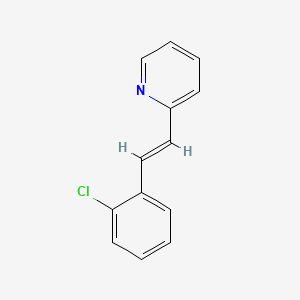
Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-: is an organic compound with the molecular formula C₁₃H₁₀ClN and a molecular weight of 215.678 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. Pyridine derivatives are known for their significant clinical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- can be achieved through various methods. One common method involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound typically involves the use of Grignard reagents and pyridine N-oxides . The reaction is carried out in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . This method allows for the efficient production of 2-substituted pyridines in good yields .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also used in the development of new drugs and therapeutic agents .
Medicine: Pyridine derivatives, including Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-, are investigated for their potential therapeutic properties. They are used in the development of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- involves its interaction with specific molecular targets and pathways. The compound can undergo photoisomerization , where it transitions between trans and cis isomers upon exposure to light . This process involves the rotation of the 2-chlorophenyl substituent around the C(2)–C(3) bond . The compound’s biological activity is often linked to its ability to interact with enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Pyrrolidine: A five-membered nitrogen heterocycle used in drug discovery.
Pyrrole: An aromatic heterocycle with significant biological activity.
Cyclopentane: A saturated hydrocarbon ring used as a reference for comparing steric effects.
Uniqueness: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is unique due to its chlorophenyl substituent and vinyl group , which confer distinct chemical and biological properties. Its ability to undergo photoisomerization and its use in various scientific research applications make it a valuable compound in both academic and industrial settings .
Propiedades
Número CAS |
2739-76-6 |
|---|---|
Fórmula molecular |
C13H10ClN |
Peso molecular |
215.68 g/mol |
Nombre IUPAC |
2-[(E)-2-(2-chlorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10ClN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+ |
Clave InChI |
YEZHQUGOABFELJ-CMDGGOBGSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)
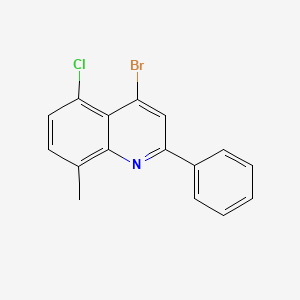
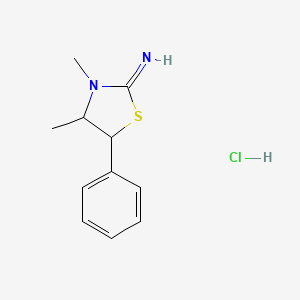
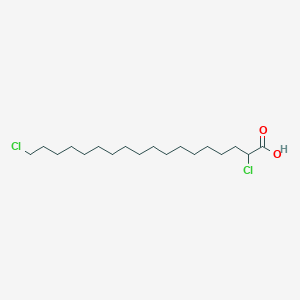
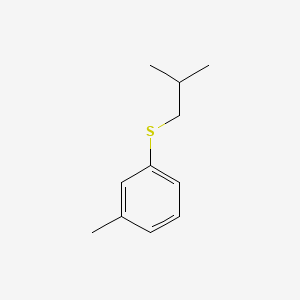
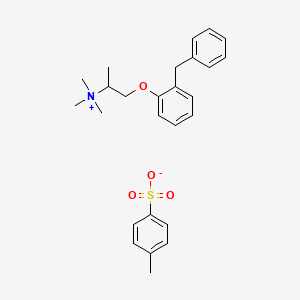

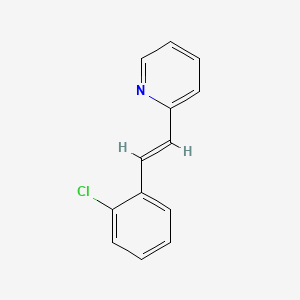
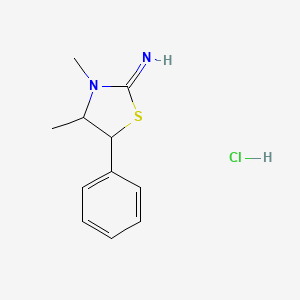
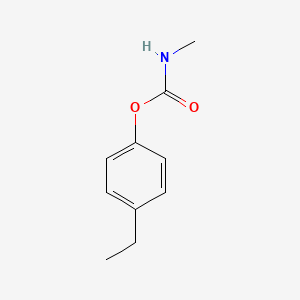
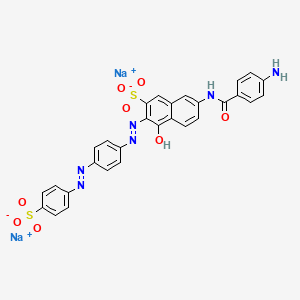
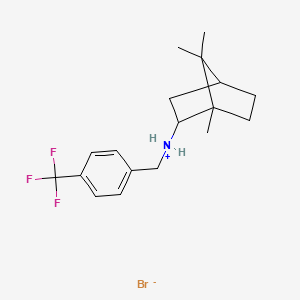
![4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid](/img/structure/B13759702.png)
